1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10951328
InChI: InChI=1S/C20H26N2OS/c1-23-19-5-3-4-18(14-19)16-22-12-10-21(11-13-22)15-17-6-8-20(24-2)9-7-17/h3-9,14H,10-13,15-16H2,1-2H3
SMILES: COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC
Molecular Formula: C20H26N2OS
Molecular Weight: 342.5 g/mol

1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

CAS No.:

Cat. No.: VC10951328

Molecular Formula: C20H26N2OS

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine -

Specification

Molecular Formula C20H26N2OS
Molecular Weight 342.5 g/mol
IUPAC Name 1-[(3-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Standard InChI InChI=1S/C20H26N2OS/c1-23-19-5-3-4-18(14-19)16-22-12-10-21(11-13-22)15-17-6-8-20(24-2)9-7-17/h3-9,14H,10-13,15-16H2,1-2H3
Standard InChI Key WWTNCOWVNRUMTB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC
Canonical SMILES COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a piperazine core—a six-membered ring containing two nitrogen atoms at opposite positions—substituted at the 1- and 4-positions with distinct benzyl groups. The 3-methoxybenzyl substituent introduces an electron-donating methoxy group at the meta position of the aromatic ring, while the 4-(methylsulfanyl)benzyl group contributes a sulfur-containing methylthio moiety at the para position. This asymmetry creates a dipole moment across the molecule, potentially enhancing its interaction with hydrophobic pockets in biological targets .

The methoxy group (-OCH3\text{-OCH}_3) increases the electron density of the adjacent benzene ring, facilitating π-π stacking interactions with aromatic residues in proteins. Conversely, the methylsulfanyl group (-SCH3\text{-SCH}_3) provides moderate lipophilicity, which may improve membrane permeability. The piperazine ring itself adopts a chair conformation in solution, with the benzyl groups occupying equatorial positions to minimize steric strain.

Table 1: Molecular Descriptors of 1-(3-Methoxybenzyl)-4-[4-(Methylsulfanyl)benzyl]piperazine

PropertyValue
Molecular FormulaC20H26N2OS\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{OS}
Molecular Weight342.5 g/mol
IUPAC Name1-[(3-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
SMILESCOC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC
Topological Polar Surface Area45.3 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(3-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves sequential alkylation of the piperazine ring. A plausible pathway begins with the mono-alkylation of piperazine using 3-methoxybenzyl chloride, followed by purification of the intermediate 1-(3-methoxybenzyl)piperazine. Subsequent reaction with 4-(methylsulfanyl)benzyl bromide introduces the second substituent. Alternative methods may employ nucleophilic aromatic substitution or reductive amination, though these are less commonly reported for asymmetrically disubstituted piperazines.

Key challenges include controlling regioselectivity to prevent polysubstitution and optimizing reaction conditions to minimize side products. Catalytic systems such as potassium carbonate in dimethylformamide (DMF) or phase-transfer catalysts have been used in analogous syntheses to enhance yields.

Analytical Validation

Structural confirmation relies on spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra typically show singlet peaks for the methoxy protons (~δ 3.75 ppm) and methylsulfanyl group (~δ 2.45 ppm), with complex splitting patterns for the piperazine and benzyl protons.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) spectra confirm the molecular ion peak at m/z 343.1815 (calculated for C20H26N2OS+\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{OS}^+) .

  • X-ray Crystallography: While no crystallographic data exists for this specific compound, related piperazine derivatives exhibit bond lengths of 1.45–1.50 Å for C-N bonds in the ring .

Hypothetical Biological Activities and Mechanisms

Antimicrobial and Antiviral Applications

The methylsulfanyl moiety is a common feature in antibiotics like sulfamethoxazole, which inhibits dihydrofolate reductase. This compound may similarly disrupt bacterial folate synthesis, though empirical data is lacking . Piperazine scaffolds also show activity against HIV-1 by blocking viral entry or integration, as demonstrated by derivatives with EC50_{50} values <10 nM .

Table 2: Comparative Bioactivity of Selected Piperazine Derivatives

CompoundActivity (IC50_{50})Target
4-Nitroimidazole-piperazine 2 μM (MCF-7)ERα
1-(4-Methylsulfonylphenyl)piperazine 0.8 μM (S. aureus)Dihydrofolate reductase
Target CompoundHypotheticalTubulin/ERα

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